

# Spectroscopic Characterization of Pyrrolidone Hydrotribromide: A Technical Guide

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## Compound of Interest

Compound Name: *Pyrrolidone hydrotribromide*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Pyrrolidone hydrotribromide** (PHT), a versatile brominating agent. Due to the limited availability of directly published experimental spectra for the complex, this guide presents representative data based on the well-characterized spectroscopic features of 2-pyrrolidone, with anticipated modifications resulting from the formation of the hydrotribromide complex. This information is intended to support researchers in the identification and characterization of this important reagent.

## Data Presentation

The following tables summarize the representative spectroscopic data for **Pyrrolidone hydrotribromide**.

Table 1: Representative  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.5-8.5	br s	1H	N-H
~3.4-3.6	t	2H	-CH <sub>2</sub> -N-
~2.3-2.5	t	2H	-CH <sub>2</sub> -C=O
~2.0-2.2	p	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The N-H proton is expected to be significantly deshielded and broadened due to its interaction with the hydrotribromide anion.

Table 2: Representative <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~177-179	C=O
~45-47	-CH <sub>2</sub> -N-
~30-32	-CH <sub>2</sub> -C=O
~17-19	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Note: The carbonyl carbon is expected to show a slight downfield shift upon complexation.

Table 3: Representative Infrared (IR) Spectroscopy Data (ATR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3200-3400	Strong, Broad	N-H Stretch
~2850-2960	Medium	C-H Stretch
~1680-1700	Strong	C=O Stretch (Amide I)
~1400-1500	Medium	C-N Stretch / N-H Bend (Amide II)

Note: The N-H stretching vibration is expected to be broadened and shifted to a lower frequency due to hydrogen bonding with the tribromide anion. The carbonyl stretch may also exhibit a slight shift.

Table 4: Representative Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Possible Assignment
85	100	$[\text{C}_4\text{H}_7\text{NO}]^+$ (Molecular ion of 2-pyrrolidone)
56	60	$[\text{C}_3\text{H}_4\text{O}]^+$
41	50	$[\text{C}_3\text{H}_5]^+$

Note: Under typical EI-MS conditions, the PHT complex is expected to dissociate, leading to the observation of the mass spectrum of 2-pyrrolidone. The tribromide anion ( $\text{Br}_3^-$ ) would not be observed in positive ion mode.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### Synthesis of Pyrrolidone Hydrotribromide

A general procedure for the synthesis of **Pyrrolidone hydrotribromide** involves the reaction of 2-pyrrolidone with hydrobromic acid and bromine.

- Materials: 2-pyrrolidone, hydrobromic acid (48%), bromine, and a suitable solvent (e.g., glacial acetic acid).
- Procedure:
  - Dissolve 2-pyrrolidone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
  - Slowly add hydrobromic acid to the solution while stirring.
  - In a separate container, prepare a solution of bromine in the same solvent.

4. Add the bromine solution dropwise to the cooled pyrrolidone-HBr mixture with continuous stirring.
5. The reaction mixture is typically stirred for a few hours at a low temperature.
6. The resulting precipitate of **Pyrrolidone hydrotribromide** is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted bromine, and dried under vacuum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

1. Accurately weigh approximately 5-10 mg of the **Pyrrolidone hydrotribromide** sample.[\[1\]](#)
2. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.[\[1\]](#)
3. Filter the solution through a pipette with a small cotton plug into a standard 5 mm NMR tube to remove any particulate matter.[\[2\]](#)
4. Cap the NMR tube securely.

- Data Acquisition:

1. Insert the sample into the NMR spectrometer.
2. Lock the spectrometer on the deuterium signal of the solvent.
3. Shim the magnetic field to achieve optimal homogeneity.
4. Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse program.
5. Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence.
6. Process the acquired data (Fourier transform, phase correction, and baseline correction).
7. Reference the spectra using the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  1. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  2. Place a small amount of the solid **Pyrrolidone hydrotribromide** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[\[3\]](#)
- Data Acquisition:
  1. Record a background spectrum of the empty, clean ATR crystal.[\[3\]](#)
  2. Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
  3. Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  4. The instrument software will automatically subtract the background spectrum from the sample spectrum.
  5. Clean the ATR crystal thoroughly after the measurement.

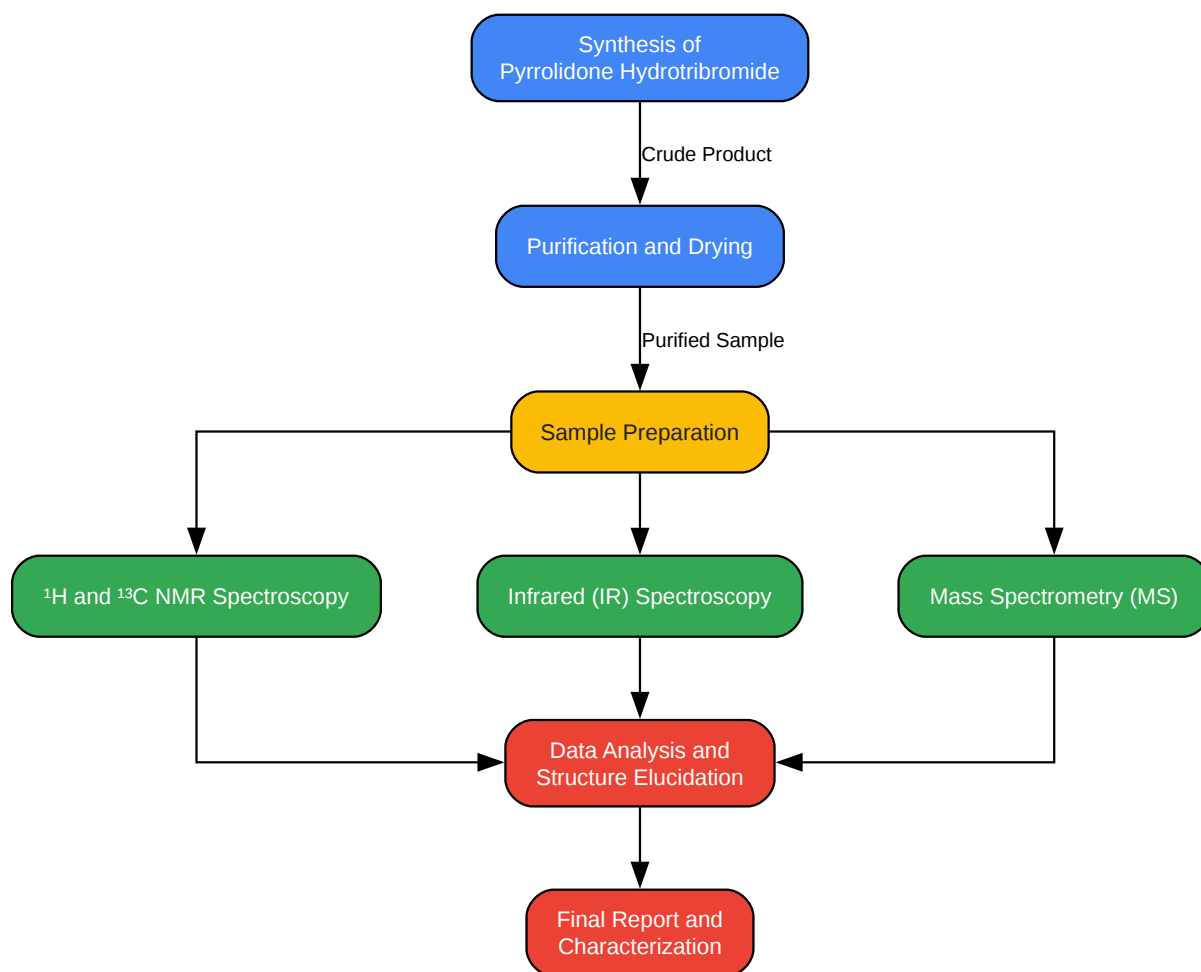
## Mass Spectrometry (MS)

- Sample Introduction (Direct Insertion Probe - DIP):
  1. Load a small amount of the solid **Pyrrolidone hydrotribromide** sample into a capillary tube.
  2. Insert the capillary tube into the direct insertion probe.
  3. Introduce the probe into the ion source of the mass spectrometer.
- Data Acquisition (Electron Ionization - EI):
  1. Heat the probe gradually to volatilize the sample into the ion source.

2. Ionize the gaseous sample molecules using a standard electron energy of 70 eV.[4][5][6]
3. Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
4. Record the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio ( $m/z$ ).

## Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **Pyrrolidone hydrotribromide**.



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## Spectroscopic Analysis Workflow

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